molecular formula C8H17NO2 B1604681 {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol CAS No. 959238-75-6

{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol

Cat. No.: B1604681
CAS No.: 959238-75-6
M. Wt: 159.23 g/mol
InChI Key: FUPFUJODDCIJEG-UHFFFAOYSA-N
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Description

{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol is a chemical compound with the molecular formula C8H17NO2. It is a useful research chemical and has various applications in scientific research .

Chemical Reactions Analysis

{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol undergoes various chemical reactions, including:

Scientific Research Applications

{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol can be compared with similar compounds such as:

Biological Activity

{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol, with the molecular formula C8H17NO2C_8H_{17}NO_2 and CAS number 959238-75-6, is a nitrogen-containing heterocyclic compound notable for its potential biological activities. The compound features a tetrahydropyran ring with a methylamino group, which contributes to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its pharmacological potential, synthesis methods, and relevant case studies.

The structure of this compound allows for diverse chemical interactions due to the presence of hydroxyl and amine functional groups. These groups facilitate hydrogen bonding and enhance solubility, making the compound suitable for various biological applications.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Neuroprotective Effects : Related compounds have been studied for their neuroprotective capabilities, potentially aiding in the treatment of neurodegenerative diseases.
  • Antileishmanial Activity : Studies have demonstrated that tetrahydropyran derivatives can inhibit the growth of Leishmania donovani, suggesting a therapeutic avenue for treating leishmaniasis .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Reactions involving tetrahydropyran derivatives : These reactions typically involve the introduction of methylamino groups followed by hydroxymethylation.

Study on Antileishmanial Activity

A significant study evaluated the antileishmanial activity of various tetrahydropyran derivatives, including this compound. The findings indicated that these compounds could effectively inhibit the growth of Leishmania donovani in vitro. The mechanism involved increased production of reactive oxygen species (ROS) in treated promastigotes .

Neuroprotective Effects

Research has also focused on similar compounds' neuroprotective effects. In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease.

Comparison with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
1-Amino-tetrahydropyranStructureLacks hydroxymethyl group; primarily studied for neuroprotective effects.
3-Methyl-tetrahydropyranStructureExhibits different pharmacological profiles; less water-soluble.
5-Hydroxymethyl-tetrahydropyranStructureEnhanced solubility; studied for antimicrobial properties.

Properties

IUPAC Name

[4-(methylaminomethyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-6-8(7-10)2-4-11-5-3-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPFUJODDCIJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649359
Record name {4-[(Methylamino)methyl]oxan-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-75-6
Record name Tetrahydro-4-[(methylamino)methyl]-2H-pyran-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Methylamino)methyl]oxan-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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